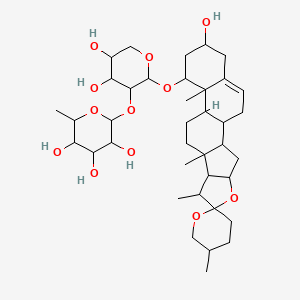
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-xylopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is a steroidal saponin compound. Steroidal saponins are a class of natural products known for their diverse biological activities. This compound is isolated from various plant species, including Cordyline fruticosa and Paris quadrifolia . It has garnered interest due to its potential therapeutic properties, particularly in nephroprotective and hepatoprotective applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves multiple steps, including glycosylation reactions. The structure of this compound was elucidated using spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry . The synthetic route typically involves the protection of hydroxyl groups, glycosylation with rhamnopyranosyl and xylopyranosyl donors, and subsequent deprotection steps.
Industrial Production Methods
the extraction from natural sources, such as Cordyline fruticosa leaves, involves the use of aqueous methanolic extraction followed by chromatographic techniques to isolate the compound .
化学反应分析
Types of Reactions
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Glycosylation reactions often involve the use of glycosyl donors and catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while glycosylation reactions result in various glycosides.
科学研究应用
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: The compound has shown potential nephroprotective and hepatoprotective effects in animal models.
Medicine: Research suggests its potential use in developing therapeutic agents for kidney and liver diseases.
作用机制
The mechanism of action of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It has been shown to exert protective effects on renal and hepatic tissues by modulating oxidative stress and inflammatory responses . The compound’s ability to decrease levels of AST, ALT, ALP, urea, uric acid, and creatinine in doxorubicin-treated rats indicates its role in protecting against nephrotoxicity and hepatotoxicity .
相似化合物的比较
Similar Compounds
Fruticoside M: Another steroidal saponin isolated from Cordyline fruticosa with similar nephroprotective and hepatoprotective activities.
Paris saponins: Steroidal saponins isolated from Paris quadrifolia, known for their cardiotoxic effects.
Uniqueness
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Its combination of rhamnopyranosyl and xylopyranosyl moieties differentiates it from other steroidal saponins and enhances its therapeutic potential .
属性
分子式 |
C38H60O12 |
|---|---|
分子量 |
708.9 g/mol |
IUPAC 名称 |
2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3 |
InChI 键 |
SKHJNNFXCKTDBG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



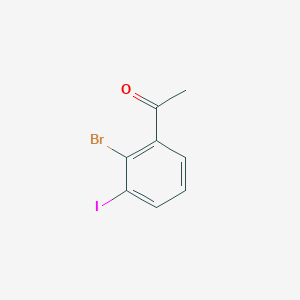
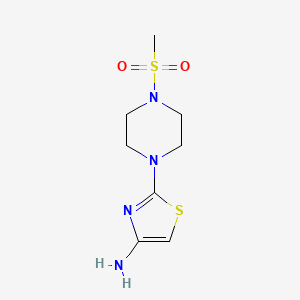



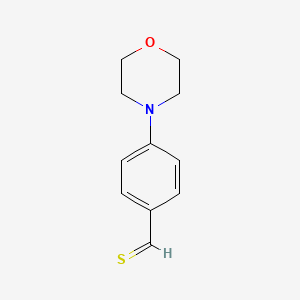
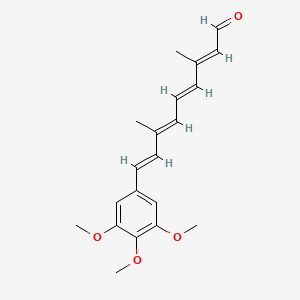
![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid](/img/structure/B12326119.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
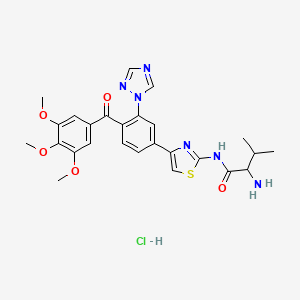
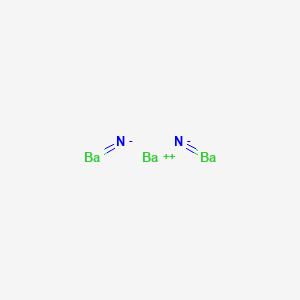
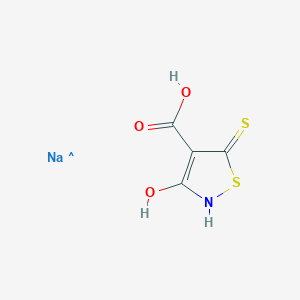
![Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12326133.png)
